

Application Notes and Protocols for Deucravacitinib in Animal Models of Autoimmune Disease

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Introduction

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). By binding to the regulatory pseudokinase domain of TYK2, deucravacitinib stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby blocking the signaling of key cytokines implicated in the pathogenesis of various autoimmune diseases, including interleukin-23 (IL-23), IL-12, and type I interferons. Preclinical studies in various animal models of autoimmune disease have demonstrated the therapeutic potential of deucravacitinib, providing a rationale for its clinical development.

These application notes provide a summary of the use of deucravacitinib in established animal models of psoriasis, inflammatory bowel disease (IBD), and lupus. Detailed protocols for key experiments are provided to guide researchers in designing and executing their own preclinical studies.

Mechanism of Action: TYK2 Signaling Pathway

Deucravacitinib's unique mechanism of action offers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3). This selectivity is attributed to its binding to the non-conserved regulatory domain, as opposed to the highly conserved ATP-



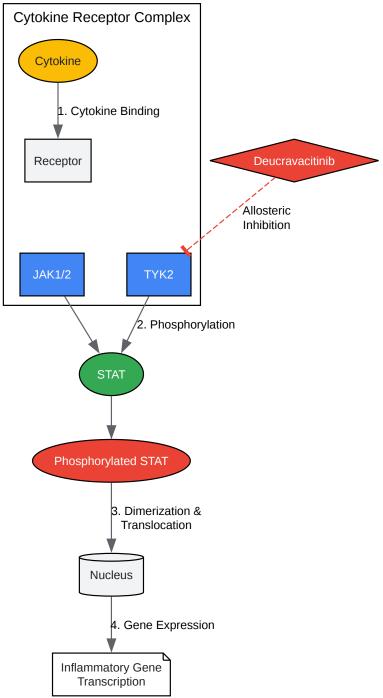
Methodological & Application

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binding site within the catalytic domain targeted by other JAK inhibitors. The inhibition of TYK2 disrupts the downstream signaling cascades of pro-inflammatory cytokines crucial to the autoimmune response.



Deucravacitinib's Mechanism of Action e Recentor Complex



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Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling.



Imiquimod-Induced Psoriasis Mouse Model

The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and robust model that recapitulates many of the key histopathological and immunological features of human plaque psoriasis. Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a cutaneous inflammatory response characterized by erythema, scaling, and epidermal thickening, driven by the IL-23/IL-17 axis.

Experimental Protocol

Animal Model:

- Species: Mouse
- Strain: BALB/c (female, 8 weeks old are commonly used)[1]
- Group Size: 10 mice per group is recommended to achieve statistical power[1]

Induction of Psoriasis:

- Anesthetize mice using isoflurane[1].
- Shave the dorsal skin of each mouse[1].
- Topically apply 62.5 mg of 5% imiquimod cream (e.g., Aldara[™]) to the shaved back skin daily for 6 consecutive days[1]. A control group should receive a sham treatment (e.g., Vaseline)[1].

Deucravacitinib Administration:

- Dose: 30 mg/kg has been shown to be effective[1].
- Formulation: Deucravacitinib powder can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a final concentration of 3 mg/mL[1].
- Route: Oral gavage.
- Frequency: Once daily, concurrently with the imiquimod application for 6 days[1].

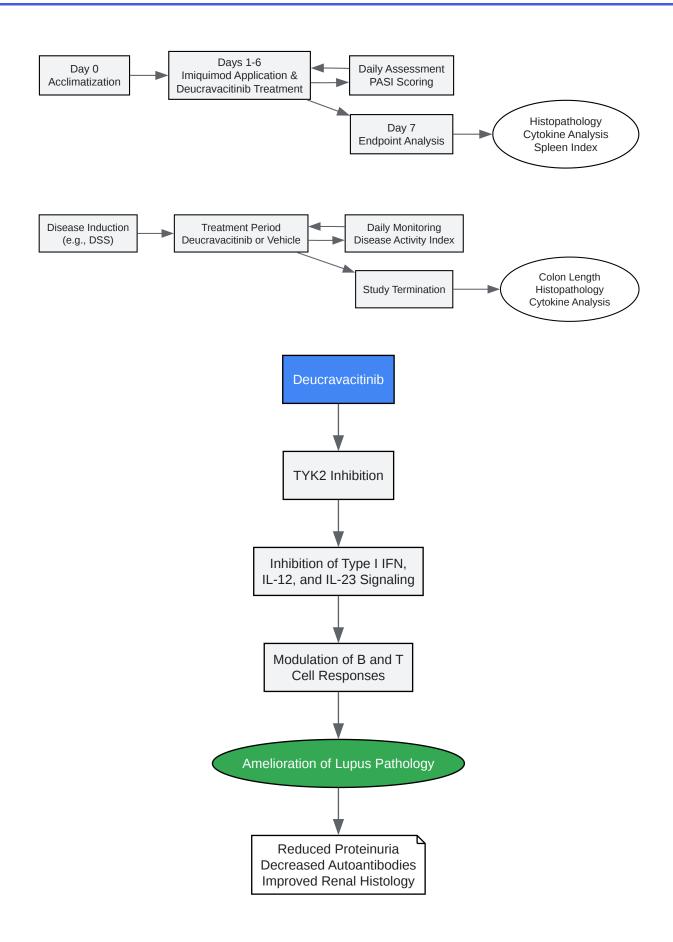


Endpoint Assessments:

- Clinical Scoring (Psoriasis Area and Severity Index PASI):
 - Score erythema, scaling, and skin thickness daily on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked)[1].
 - The cumulative PASI score is the sum of the scores for erythema, scaling, and thickness[1].
- Histopathological Analysis (Day 7):
 - Collect dorsal skin tissue and fix in 10% formalin[1].
 - Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
 - Evaluate for epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
- Cytokine Analysis (Day 7):
 - Homogenize skin tissue samples to measure cytokine levels (e.g., IL-12p70, TNF-α, IL-1β, IL-6, and IL-17A) using methods like Meso Scale Discovery (MSD) or ELISA[1].
- Spleen Index (Day 7):
 - Euthanize mice, collect spleens, and weigh them. An increased spleen weight is indicative of a systemic inflammatory response[1].

Experimental Workflow







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References

- 1. researchgate.net [researchgate.net]
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